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Compound of Interest

Compound Name: Iridium tetrachloride

Cat. No.: B158598

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
iridium tetrachloride as a precursor in the preparation of highly effective chiral iridium
catalysts for stereoselective reduction reactions. The focus is on asymmetric transfer
hydrogenation (ATH) of ketones and quinolines, critical transformations in the synthesis of
chiral alcohols and amines, which are valuable building blocks in the pharmaceutical industry.

Overview

Iridium-catalyzed stereoselective reductions have emerged as powerful and versatile methods
for the synthesis of enantiomerically enriched compounds. Iridium tetrachloride (IrCls), while
not typically used directly as a catalyst, serves as a convenient and cost-effective precursor for
the synthesis of various active iridium catalytic species. Through coordination with chiral
ligands, iridium tetrachloride is transformed into sophisticated asymmetric catalysts capable
of achieving high enantioselectivities and yields in the reduction of prochiral substrates.

This document will detail the preparation of a key iridium precursor, chloro(1,5-
cyclooctadiene)iridium(l) dimer ([Ir(COD)CI]2), from iridium tetrachloride, and its subsequent
in-situ activation with chiral ligands for two representative stereoselective reduction reactions:
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o Asymmetric Transfer Hydrogenation of Ketones: The reduction of acetophenone to chiral 1-
phenylethanol using an iridium catalyst coordinated with (S,S)-N-(p-toluenesulfonyl)-1,2-
diphenylethylenediamine ((S,S)-TsDPEN).

o Asymmetric Transfer Hydrogenation of Quinolines: The reduction of 2-methylquinoline to
chiral 1,2,3,4-tetrahydro-2-methylquinoline using an iridium catalyst coordinated with (S)-
(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole ((S)-SEGPHOS®).

Catalyst Preparation: From Iridium Tetrachloride to
[Ir(COD)CI]2

The most common and versatile precursor for many iridium-catalyzed reactions is chloro(1,5-
cyclooctadiene)iridium(l) dimer, ([Ir(COD)CI]2). This air-stable, orange-red solid can be
efficiently synthesized from iridium tetrachloride.

Protocol 1: Synthesis of [Ir(COD)CI]z
This protocol is adapted from established literature procedures.

Materials:

Iridium tetrachloride hydrate (IrCla-xH20)

1,5-cyclooctadiene (COD)

Isopropanol

Distilled water

Methanol (cold)

Argon or Nitrogen gas supply

Schlenk flask and standard glassware

Procedure:
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 In a Schlenk flask, dissolve iridium tetrachloride hydrate (e.g., 1.0 g of iridium content) in
distilled water (e.g., 15 mL).

 To this solution, add isopropanol (e.g., 30 mL) followed by 1,5-cyclooctadiene (e.g., 5.5 mL).

e Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture to reflux with
stirring for approximately 18-20 hours. The color of the solution will change from dark brown
to a vibrant red.

 After the reaction is complete, allow the mixture to cool to room temperature. Shiny red
crystals of [Ir(COD)CI]2 will precipitate.

« Filter the crystals and wash them with a small amount of cold methanol.

Dry the resulting orange-red solid under vacuum.

Expected Yield: ~90%

Application in Stereoselective Reductions

The prepared [Ir(COD)CI]z can be used to generate active chiral catalysts in-situ by reacting it
with a suitable chiral ligand.

Asymmetric Transfer Hydrogenation of Ketones

This protocol details the asymmetric transfer hydrogenation of acetophenone using an in-situ
generated iridium/(S,S)-TsDPEN catalyst with a formic acid/triethylamine mixture as the
hydrogen source.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
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Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

[I(COD)CI]2

¢ (S,5)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

e Acetophenone

e Formic acid

e Triethylamine

¢ Anhydrous acetonitrile

e Argon or Nitrogen gas supply

» Standard reaction glassware

Procedure:

o Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, add [Ir(COD)CI]z
(0.005 mmol) and (S,S)-TsDPEN (0.012 mmol). Add anhydrous acetonitrile (2 mL) and stir

the mixture at 40 °C for 30 minutes to form the pre-catalyst.

» Reaction Setup: In a separate reaction flask, add acetophenone (1.0 mmol).
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e Hydrogen Source Preparation: Prepare the formic acid/triethylamine (5:2 molar ratio)
azeotrope by carefully adding formic acid to cooled triethylamine.

» Reaction Execution: To the flask containing acetophenone, add the pre-formed catalyst
solution. Then, add the formic acid/triethylamine mixture.

« Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by
TLC or GC.

e Work-up and Purification: Upon completion, quench the reaction with water and extract the
product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic
layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure. The crude product can be purified by column chromatography on silica gel.

o Enantiomeric Excess Determination: The enantiomeric excess (ee) of the resulting 1-
phenylethanol is determined by chiral HPLC or GC analysis.

Experimental Workflow for Asymmetric Transfer Hydrogenation of Ketones
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Caption: Workflow for the synthesis of the iridium precursor and its application in the
asymmetric transfer hydrogenation of ketones.

Asymmetric Transfer Hydrogenation of Quinolines

This protocol describes the asymmetric transfer hydrogenation of 2-methylquinoline using an
in-situ generated iridium/(S)-SEGPHOS catalyst with Hantzsch ester as the hydrogen source.

[1]

Table 2: Asymmetric Transfer Hydrogenation of 2-Methylquinoline[1]
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Protocol 3: Asymmetric Transfer Hydrogenation of 2-Methylquinoline[1]

Materials:

[I(COD)CI]2

lodine (I2)

2-Methylquinoline

Anhydrous toluene and dioxane

(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole ((S)-SEGPHOS®)

Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
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Argon or Nitrogen gas supply

Standard reaction glassware

Procedure:

Catalyst Generation: In a dry Schlenk tube under an inert atmosphere, add [Ir(COD)CI]2
(0.0025 mmol), (S)-SEGPHOS® (0.0055 mmol), and iodine (0.0125 mmol).

Reaction Setup: In a separate reaction vessel, dissolve 2-methylquinoline (0.25 mmol) and
Hantzsch ester (0.5 mmol) in a mixture of anhydrous toluene (1.67 mL) and dioxane (0.83
mL).

Reaction Execution: Add the catalyst mixture to the substrate solution.
Stir the reaction mixture at 60 °C for 24 hours.

Work-up and Purification: After cooling to room temperature, concentrate the reaction
mixture under reduced pressure. The residue can be purified by flash column
chromatography on silica gel.

Enantiomeric Excess Determination: The enantiomeric excess of the resulting 1,2,3,4-
tetrahydro-2-methylquinoline is determined by chiral HPLC analysis.[1]

Reaction Mechanism

The asymmetric transfer hydrogenation of ketones catalyzed by iridium complexes with N-

sulfonated diamine ligands is believed to proceed through an outer-sphere mechanism, often

referred to as the Noyori-lkariya mechanism.

Catalytic Cycle for Asymmetric Transfer Hydrogenation of a Ketone
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Caption: A simplified representation of the outer-sphere mechanism for iridium-catalyzed
asymmetric transfer hydrogenation of a ketone.

In this mechanism, the active catalyst is an iridium(lIl)-hydride species. The ketone coordinates
to the metal center, and in a concerted step, a hydride is transferred from the iridium and a
proton is transferred from the protonated amine of the chiral ligand to the carbonyl group,
forming the chiral alcohol. The iridium(l) species is then regenerated to the active iridium(lIl)-
hydride by the hydrogen source.

Conclusion

Iridium tetrachloride is a valuable starting material for the generation of highly active and
selective chiral iridium catalysts for stereoselective reduction reactions. The protocols provided
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herein for the asymmetric transfer hydrogenation of ketones and quinolines demonstrate the
utility of these catalysts in producing valuable chiral building blocks for the pharmaceutical and
fine chemical industries. The operational simplicity of the in-situ catalyst generation and the
mild reaction conditions make these methods attractive for both academic research and
industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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